tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1016680-39-9
VCID: VC8189950
InChI: InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F
Molecular Formula: C13H18F2N2O2
Molecular Weight: 272.29 g/mol

tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate

CAS No.: 1016680-39-9

Cat. No.: VC8189950

Molecular Formula: C13H18F2N2O2

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate - 1016680-39-9

Specification

CAS No. 1016680-39-9
Molecular Formula C13H18F2N2O2
Molecular Weight 272.29 g/mol
IUPAC Name tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Standard InChI Key LZPQJWNVGUJWOO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F
Canonical SMILES CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F

Introduction

tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a tert-butyl carbamate group attached to an aminoethyl chain, which is further substituted with a 2,4-difluorophenyl moiety. Its structure and properties suggest potential use in drug design, particularly as a precursor or intermediate in the synthesis of biologically active molecules.

Synthesis

The synthesis of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate typically involves:

  • Starting Materials: A fluorinated benzaldehyde derivative and tert-butyl carbamate.

  • Key Reaction Steps:

    • Reductive amination or alkylation to introduce the aminoethyl chain.

    • Coupling with tert-butyl carbamate under mild conditions to form the final product.

  • Catalysts and Reagents:

    • Commonly used reagents include reducing agents like sodium borohydride or catalytic hydrogenation for reductive amination.

Applications

  • Pharmaceutical Intermediates:

    • The presence of the carbamate group makes it a versatile intermediate for prodrug development due to its ability to undergo enzymatic cleavage.

    • The difluorophenyl group contributes to enhanced metabolic stability and bioactivity.

  • Drug Design:

    • The compound's structure suggests potential as a building block for inhibitors targeting enzymes or receptors due to its hydrophobic aromatic ring and polar amino group.

  • Biological Activity:

    • While specific biological activities are not explicitly documented in the provided sources, similar compounds exhibit antimicrobial, anticancer, and enzyme inhibitory properties.

Computational Insights

Density Functional Theory (DFT) calculations could provide insights into the electronic structure of this compound:

  • HOMO-LUMO Gap: Indicates its chemical reactivity and stability.

  • Dipole Moment: Suggests solubility behavior and interaction with biological targets.

Comparative Analysis with Related Compounds

Compound NameKey DifferencePotential Impact on Properties
tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate Fluorine positions shifted to 3,4Alters electronic distribution on the phenyl ring
tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate Single fluorine substitution at position 2Reduces lipophilicity and steric effects

Challenges in Research

  • Synthesis Complexity:

    • The introduction of fluorine atoms requires specialized reagents and conditions.

    • Protection/deprotection steps involving the carbamate group must be carefully controlled.

  • Biological Testing:

    • Limited data on pharmacokinetics and toxicity necessitate further investigation.

  • Environmental Concerns:

    • Fluorinated compounds can have persistent environmental effects; hence, their synthesis should adhere to green chemistry principles.

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